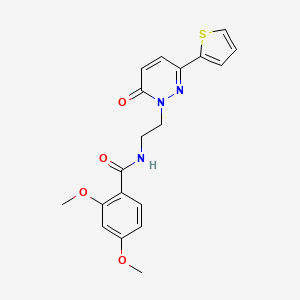

2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-13-5-6-14(16(12-13)26-2)19(24)20-9-10-22-18(23)8-7-15(21-22)17-4-3-11-27-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFKBLPEYUSYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS No. 946345-68-2) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.5 g/mol. The structure features a benzamide moiety linked to a pyridazine ring and a thiophene group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O5S2 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 946345-68-2 |

| Purity | Typically ≥ 95% |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes linked to inflammatory processes and cancer progression.

- Enzyme Inhibition : The compound has been shown to inhibit human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By modulating elastase activity, it may help mitigate tissue damage associated with these conditions.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and survival pathways. This aligns with findings from related compounds that have shown efficacy against various cancer cell lines .

Case Studies and Research Findings

- Inhibition of Human Leukocyte Elastase : A study demonstrated that this compound significantly inhibits HLE activity, with IC50 values indicating strong potency. This suggests potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : In vitro assays have indicated that this compound may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies are ongoing to elucidate the exact pathways affected .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has highlighted the importance of functional groups in enhancing biological activity. Modifications to the benzamide structure have led to analogs with improved potency against target enzymes .

Q & A

Basic: What are the key synthetic steps and reaction conditions for synthesizing 2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide?

Answer:

The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling of the benzamide moiety with the pyridazine-thiophene intermediate under basic conditions (e.g., using triethylamine) .

- Heterocyclic ring assembly : Cyclization of the pyridazinone core via condensation reactions, requiring precise temperature control (60–80°C) and anhydrous solvents like tetrahydrofuran (THF) .

- Functional group protection : Methoxy groups on the benzamide may require protection/deprotection steps to prevent side reactions .

Key conditions include catalyst selection (e.g., palladium for cross-coupling), solvent optimization (DMSO or THF for solubility), and pH control to stabilize intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts using reverse-phase columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced: How can researchers optimize reaction yields during derivative synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiophene incorporation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in pyridazine functionalization .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Assay standardization : Compare results under consistent conditions (e.g., cell line specificity, IC50 calculation methods) .

- Structural analogs : Evaluate activity trends in derivatives (e.g., thiophene vs. phenyl substitutions) to identify pharmacophore requirements .

- Purity validation : Re-test compounds with confirmed HPLC purity >98% to exclude batch-dependent artifacts .

Basic: What biological targets or activities are associated with this compound?

Answer:

- Enzyme inhibition : Pyridazinone derivatives inhibit kinases (e.g., MAPK) and inflammatory mediators (COX-2) via hydrogen bonding with active sites .

- Anticancer activity : Thiophene-containing analogs disrupt microtubule assembly in cancer cell lines (e.g., HeLa) .

- Antioxidant potential : Electron-rich methoxy groups scavenge free radicals in oxidative stress models .

Advanced: What strategies are recommended for designing in vitro enzyme inhibition assays?

Answer:

- Competitive binding assays : Use fluorescence polarization or SPR to measure binding affinity (KD) with purified targets .

- Kinetic studies : Monitor time-dependent inhibition via stopped-flow techniques to distinguish reversible vs. irreversible mechanisms .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate with enzyme activity kits (e.g., Promega) .

Advanced: How can spectral data discrepancies during structural elucidation be resolved?

Answer:

- Multi-technique validation : Cross-reference NMR, IR, and MS data to resolve ambiguous peaks (e.g., overlapping aromatic signals) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian09 or ADF software) .

- Isotopic labeling : Synthesize deuterated analogs to assign proton environments in complex spectra .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning for large batches .

- Thermal stability : Optimize reflux conditions to prevent decomposition during prolonged heating .

- Regulatory compliance : Ensure solvents (e.g., DMSO) meet ICH Q3C guidelines for residual limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.